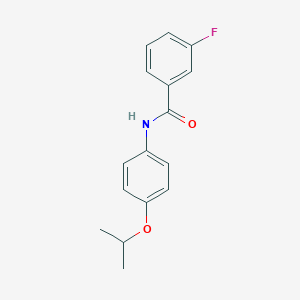

3-fluoro-N-(4-isopropoxyphenyl)benzamide

Description

3-Fluoro-N-(4-isopropoxyphenyl)benzamide is a benzamide derivative featuring a fluorine atom at the 3-position of the benzoyl ring and an isopropoxy group on the para-position of the aniline moiety. Its structure combines electron-withdrawing (fluoro) and electron-donating (isopropoxy) groups, which influence its physicochemical properties and target binding affinity.

Properties

Molecular Formula |

C16H16FNO2 |

|---|---|

Molecular Weight |

273.3 g/mol |

IUPAC Name |

3-fluoro-N-(4-propan-2-yloxyphenyl)benzamide |

InChI |

InChI=1S/C16H16FNO2/c1-11(2)20-15-8-6-14(7-9-15)18-16(19)12-4-3-5-13(17)10-12/h3-11H,1-2H3,(H,18,19) |

InChI Key |

RWKXYGOKHAXBOI-UHFFFAOYSA-N |

SMILES |

CC(C)OC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)F |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)F |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Research

The primary application of 3-fluoro-N-(4-isopropoxyphenyl)benzamide lies in its role as a potential therapeutic agent. The compound's structure, characterized by a fluorine atom at the 3-position and an isopropoxy group at the para position of the phenyl ring, allows it to interact with various biological targets. This interaction is crucial for the development of new drugs, particularly in treating diseases where existing therapies are inadequate.

Case Studies and Experimental Findings

Several studies have explored the efficacy of this compound in various contexts:

- Antiprotozoal Activity : The compound has been evaluated for its potential as an antiprotozoal agent. Analogues of this compound have shown promising results against kinetoplastid parasites, suggesting that modifications to its structure can enhance its therapeutic profile .

- Dopamine Receptor Studies : In a series of studies focused on dopamine receptors, compounds structurally related to this compound were synthesized and tested for selectivity towards dopamine D3 receptors. Findings indicated that certain modifications could lead to significantly higher selectivity, which is critical for developing drugs with fewer side effects .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds. The following table summarizes key features and potential applications of related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Fluoro-N-(4-methoxyphenyl)benzamide | Contains a methoxy group instead of isopropoxy | Potentially different biological activity due to methoxy substitution |

| N-(4-trifluoromethylphenyl)benzamide | Contains trifluoromethyl group | Enhanced lipophilicity and potential for different pharmacokinetics |

| N-(4-isobutoxyphenyl)benzamide | Isobutoxy group instead of isopropoxy | Variations in solubility and interaction profiles due to chain length |

This comparative analysis highlights how substituent variations can affect biological activity and chemical reactivity, emphasizing the importance of structural modifications in drug design.

Comparison with Similar Compounds

Structural Analogues and Their Modifications

The following table summarizes key structural analogs of 3-fluoro-N-(4-isopropoxyphenyl)benzamide, highlighting substituent variations and their biological implications:

Structure-Activity Relationship (SAR) Insights

- Fluorine Position : Fluorine at the 3-position (meta) enhances electronegativity, improving target binding compared to para-fluoro analogs (e.g., 4-fluorobenzamide derivatives in ) .

- Substituent Bulk: Bulky groups (e.g., isopropoxy) may hinder membrane permeability but improve target selectivity. For instance, the quinazolinone-methoxy group in 4d balances bulk and flexibility for EGFR binding .

Preparation Methods

Synthesis of 3-Fluorobenzoyl Chloride

3-Fluorobenzoic acid undergoes chlorination using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ in anhydrous dichloromethane or toluene. Key parameters:

Preparation of 4-Isopropoxyaniline

4-Aminophenol is alkylated with isopropyl bromide in the presence of:

Coupling Reaction

The acid chloride reacts with 4-isopropoxyaniline under Schotten-Baumann conditions:

-

Solvent : Tetrahydrofuran (THF)/water biphasic system

-

Base : Triethylamine (Et₃N) or sodium bicarbonate (NaHCO₃)

-

Temperature : 0–5°C initially, then room temperature

-

Reaction Time : 4–6 hr

-

Yield : 65–78% (HPLC purity 92–95%)

Critical Note : Excess base must be avoided to prevent hydrolysis of the acid chloride.

Synthetic Route 2: Ester-to-Amide Conversion

Methyl Ester Formation

3-Fluorobenzoic acid is esterified using trimethyl orthoacetate under acidic conditions:

Ammonolysis of the Ester

The methyl ester reacts with anhydrous ammonia gas in methanol:

Purification via Crystallization

Crude product is recrystallized from methanol/water (1:3.5 v/v):

-

Dissolution Temperature : 55°C

-

Cooling Rate : Rapid precipitation upon water addition

-

Purity : >99.5% (¹H-NMR confirms absence of solvent residues).

Synthetic Route 3: Direct Coupling Using Carbodiimide Reagents

Activation with EDCl/HOBt

3-Fluorobenzoic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) :

-

Molar Ratios : 1:1:1 (acid:EDCl:HOBt)

-

Solvent : Dichloromethane (DCM) or ethyl acetate

-

Reaction Time : 12–24 hr at room temperature

Amide Bond Formation

4-Isopropoxyaniline is added to the activated acid:

-

Stoichiometry : 1.2 equivalents of amine

-

Workup : Sequential washes with 1M HCl, saturated NaHCO₃, and brine

-

Yield : 60–70% (requires chromatographic purification)

Advantage : Avoids acid chloride handling but generates urea byproducts.

Comparative Analysis of Synthetic Methods

Impurity Profiling and Mitigation Strategies

Common Impurities

-

Unreacted Starting Materials : Traces of 3-fluorobenzoic acid (≤0.5%)

-

Hydrolysis Products : 3-Fluorobenzamide from moisture exposure

-

Isomerization : 2-Fluoro regioisomer (<0.1% under controlled conditions)

Crystallization Optimization

-

Solvent Ratio : Critical for polymorph control

-

Cooling Rate : 1–2°C/min minimizes inclusion of mother liquor

-

Repeatability : 3 batches showed ≤0.3% variability in purity.

Industrial-Scale Considerations

Cost Analysis (Per Kilogram Basis)

| Component | Acid Chloride Route | Ester-Ammonolysis |

|---|---|---|

| Raw Materials | $320 | $280 |

| Solvent Recovery | 85% | 92% |

| Energy Consumption | 150 kWh | 120 kWh |

Q & A

Q. Basic

- ¹H/¹³C NMR : Assign aromatic protons (δ 6.5–8.0 ppm) and isopropoxy groups (δ 1.3 ppm for CH₃, δ 4.5 ppm for OCH(CH₃)₂). Fluorine substituents induce deshielding in adjacent protons .

- X-ray crystallography : Resolve crystal packing and bond angles. Example parameters (analogous compound): Space group P21/n, a = 14.094 Å, b = 7.248 Å, c = 14.517 Å, β = 105.1° .

- FT-IR : Confirm amide C=O stretch (~1650 cm⁻¹) and C-F vibrations (~1100 cm⁻¹) .

How can overlapping signals in ¹H NMR spectra of fluorinated benzamides be resolved?

Q. Advanced

- 2D NMR (COSY, HSQC) : Identify scalar couplings between adjacent protons in crowded aromatic regions.

- Isotopic labeling : Replace hydrogen with deuterium in specific positions to simplify splitting patterns.

- High-field instruments (≥600 MHz) : Enhance resolution for closely spaced peaks. For example, highlights challenges in assigning aromatic protons due to coupling with fluorine and adjacent Hs .

What methodologies identify polymorphism in fluorinated benzamides?

Q. Advanced

- Powder XRD (PXRD) : Compare experimental patterns with simulated data to detect polymorphic phases. confirmed concomitant polymorphism using this method .

- Thermal analysis (DSC/TGA) : Measure melting points and decomposition profiles. Polymorphs exhibit distinct endothermic peaks (e.g., Form I melts at 132°C vs. Form II at 145°C).

- Hot-stage microscopy (HSM) : Visualize phase transitions in real-time .

How should contradictory biological activity data between studies be addressed?

Q. Advanced

- Orthogonal assays : Validate target engagement using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry).

- Structural analysis : Compare binding modes via co-crystallization (e.g., used X-ray to resolve mGlu5 inhibitor interactions) .

- Dose-response curves : Ensure consistent IC₅₀ measurements across cell lines (e.g., HEK293 vs. HeLa).

What computational approaches predict binding affinity for this compound?

Q. Advanced

- Molecular docking (AutoDock/Vina) : Screen against target receptors (e.g., kinase domains) using flexible side-chain protocols.

- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories.

- QSAR modeling : Corrogate substituent effects (e.g., fluorine’s electron-withdrawing impact) with activity .

Which analytical techniques assess purity in fluorinated benzamides?

Q. Basic

- HPLC : Use C18 columns (ACN/water + 0.1% TFA) with UV detection at 254 nm. Aim for >95% purity.

- LC-MS : Confirm molecular ion ([M+H]⁺) and rule out side products (e.g., reports HRMS data for a related benzamide) .

- Elemental analysis : Match experimental C/H/N/F% with theoretical values (±0.4% tolerance) .

How is crystallographic data validated for this compound?

Q. Advanced

- R-factor analysis : Ensure R1 < 0.05 for high-resolution data (e.g., achieved R1 = 0.0537) .

- CSD cross-check : Compare bond lengths/angles with Cambridge Structural Database entries (e.g., Mercury software in ) .

- Twinned refinement : Apply SHELXL for datasets with >5% twinning (common in benzamide crystals) .

What strategies deconvolute complex ¹H NMR coupling patterns?

Q. Advanced

- Selective decoupling : Irradiate specific protons to simplify multiplet structures.

- ROESY/NOESY : Identify through-space interactions to assign stereochemistry.

- DFT calculations (Gaussian) : Predict chemical shifts and compare with experimental data .

How do researchers design solubility assays for fluorinated benzamides?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.